![molecular formula C7H12N2O2 B1314034 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid CAS No. 363191-14-4](/img/structure/B1314034.png)
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid
Vue d'ensemble
Description
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid, also known as DABCO, is a colorless solid that is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . It is also used as an anti-fade reagent in fluorescence microscopy .
Synthesis Analysis
DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .Applications De Recherche Scientifique
Decarboxylative Acylation
1,4-Diazabicyclo[2.2.2]octane (DABCO) is effective in decarboxylative acylation, particularly in the synthesis of α-keto and α,β-unsaturated amides or esters. It enables the transformation of carboxylic acids into a variety of amides and esters without the need for metal catalysts (Zhang et al., 2017).
Synthesis and Reactions of Hydroxymethyl Derivatives
The compound facilitates the synthesis of 2-hydroxymethyl-1,4-diazabicyclo[2.2.2]octane through various reactions, including reduction and hydrolysis, and can react with methyl iodide and other agents to produce derivatives (Shishkin & Vysochin, 1980).
Formation of Molecular Adducts
It forms adducts with other compounds like 1,3,5-benzenetricarboxylic acid, creating salt structures with interesting hydrogen-bond patterns, which are significant in the study of molecular interactions and crystal engineering (Meehan et al., 1997).
Catalytic Applications in Organic Synthesis
DABCO is recognized as an efficient catalyst in various organic transformations. It is valued for its eco-friendly, non-toxic nature, and its ability to produce high yields and selectivity in reactions (Baghernejad Bita, 2010).
Functionalized Building Blocks for Supramolecular Chemistry
It has been used to synthesize functionalized building blocks, such as diazabicyclo[2.2.2]octane-dicarboxylic acids and their diesters, which are valuable in the field of supramolecular chemistry for creating diverse molecular architectures (Lyssenko et al., 2002).
Metal–Organic Framework Synthesis
In the field of metal–organic frameworks (MOFs), DABCO has been identified as a crucial component. It contributes to the development of MOFs with high surface areaand specific functionalities, aiding in applications like gas storage and separation, catalysis, and drug delivery (Cheong & Moh, 2018).
Synthesis of Piperazine Derivatives
DABCO is employed in the synthesis of biologically active piperazine derivatives. Various reagents are used in combination with DABCO to produce these compounds, which are important in pharmaceuticals (Halimehjani & Badali, 2019).
Hydrogen-bonded Sheets Formation
In certain complexes, like the adduct with maleic acid, DABCO forms hydrogen-bonded sheets, which are crucial for understanding molecular packing and interactions in crystal structures (Sun & Jin, 2002).
Catalysis in Halogenation and Esterification
DABCO acts as a Lewis base catalyst in the halogenation and esterification of alkenes, demonstrating its versatility in synthetic organic chemistry and the production of functionalized organic compounds (Pimenta et al., 2017).
Solid Phase Azomethine Ylide Cycloaddition
It's used in the solid-phase synthesis of 1,5-diazabicyclo[3.3.0]octane-2-carboxylic acids via azomethine ylide cycloaddition, providing a method for creating diverse molecules based on a rigid template (Bicknell & Hird, 1996).
Ionic Liquid Preparation and Application
DABCO-based ionic liquids are prepared and used as catalysts in the synthesis of biologically active compounds, showcasing its role in green chemistry and pharmaceutical synthesis (Shirini et al., 2017).
Ultrasound-Accelerated Synthesis
DABCO catalyzes ultrasound-accelerated synthesis processes, such as the creation of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives, highlighting its efficiency in modern synthetic methods (Azarifar et al., 2013).
Ring-Opening Reactions for Piperazine Derivatives
DABCO is used as a starting material for the synthesis of piperazine derivatives, including 1-alkyl-4-(2-phenoxyethyl)piperazines. This application underscores its utility in producing a variety of biologically significant compounds (Maraš et al., 2012).
Reaction with Activated Alkynes
DABCO catalyzes reactions with activated alkynes, leading to the formation of unsaturated alkenoic acid esters and heterocycles. This application is significant in the synthesis of various organic compounds (Fan et al., 2006).
Propriétés
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7(11)6-5-8-1-3-9(6)4-2-8/h6H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCABINPROMHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498824 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid | |
CAS RN |
363191-14-4 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



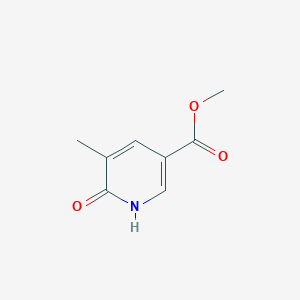
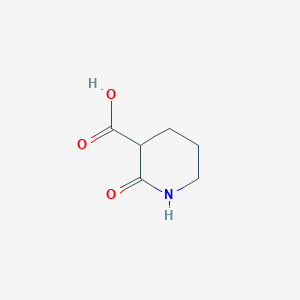
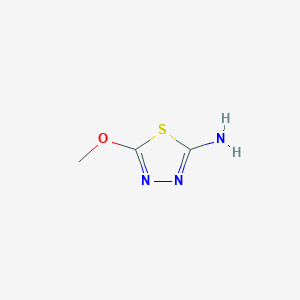
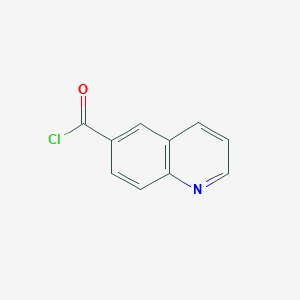
![1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone](/img/structure/B1313962.png)
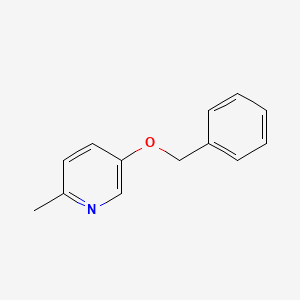
![3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B1313967.png)
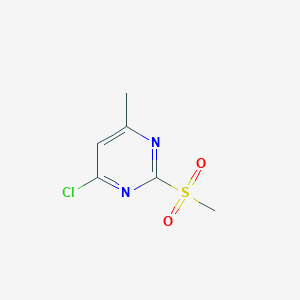
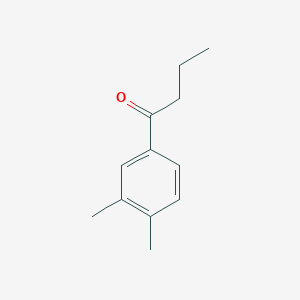
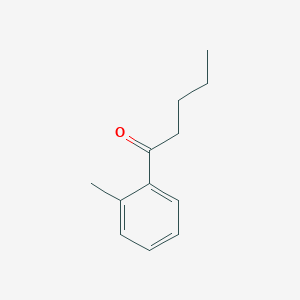
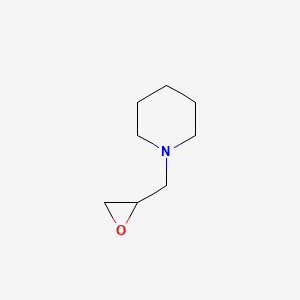
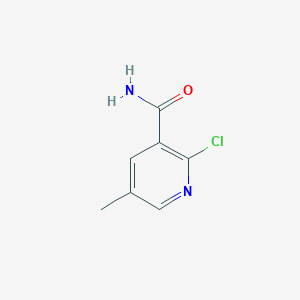
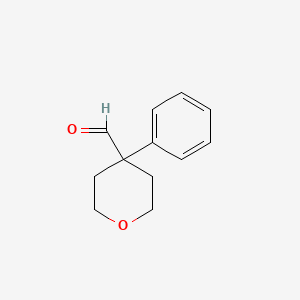
![3-[(2-Trifluoromethyl)phenyl]-1-propene](/img/structure/B1313986.png)